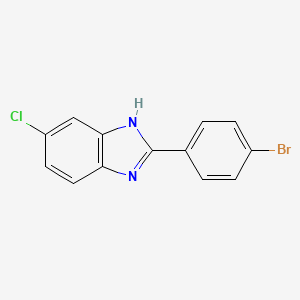

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-6-chloro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQOYUPULGRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262151 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946386-78-3 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boric Acid-Mediated Aqueous Synthesis

A widely adopted method involves the condensation of 4-chloro-o-phenylenediamine with 4-bromobenzaldehyde in the presence of boric acid as a catalyst. This approach, adapted from the synthesis of analogous benzimidazole derivatives, operates under mild aqueous conditions.

Procedure :

- Reactants : 4-Chloro-o-phenylenediamine (1.0 equiv), 4-bromobenzaldehyde (1.05 equiv), and boric acid (0.5 equiv) are combined in deionized water.

- Reaction Conditions : The mixture is stirred at room temperature for 45 minutes, with progress monitored by thin-layer chromatography (TLC).

- Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the target compound.

Key Advantages :

- Green Chemistry : Water serves as the solvent, minimizing environmental impact.

- Efficiency : Reaction completion within 45 minutes at ambient temperature.

- Yield : Reported yields for structurally similar compounds range from 65–75%.

Mechanistic Insight :

Boric acid facilitates imine formation by activating the aldehyde carbonyl group, followed by cyclodehydration to form the benzimidazole core. The regioselectivity arises from the electronic effects of the chloro and bromo substituents, directing the condensation to the desired positions.

Multi-Step Synthesis via Intermediate Functionalization

Halogen Exchange Reactions

Patent literature describes a multi-step approach involving halogen exchange to introduce the bromophenyl moiety. This method is advantageous for scalability but requires stringent temperature control.

Procedure :

- Step 1 : Synthesis of 5-chloro-2-(4-iodophenyl)-1H-benzimidazole by reacting 4-chloro-o-phenylenediamine with 4-iodobenzaldehyde in ethanol under reflux.

- Step 2 : Halogen exchange using NaCN and CuI in dimethylformamide (DMF) at 110°C to replace iodine with bromine.

Reaction Conditions :

- Catalyst : CuI (10 mol%)

- Solvent : Anhydrous DMF

- Time : 12–16 hours

Yield :

Challenges :

- Requires inert atmosphere to prevent oxidation of intermediates.

- Purification via column chromatography (ethyl acetate/hexane, 1:9) is necessary to isolate the final product.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

A modified solid-phase method, inspired by hybrid benzimidazole-thiazole syntheses, enhances purity by minimizing side reactions.

Procedure :

- Immobilization : 4-Chloro-o-phenylenediamine is anchored to Wang resin via a photocleavable linker.

- Cyclization : Treatment with 4-bromobenzaldehyde and trifluoroacetic acid (TFA) in dichloromethane (DCM) induces cyclization.

- Cleavage : UV irradiation releases the product from the resin.

Optimized Parameters :

- Temperature : 0–5°C during cyclization to suppress dimerization.

- Resin Loading : 1.2 mmol/g

Yield : 85–90% with >98% purity (HPLC).

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure :

- Reactants : 4-Chloro-o-phenylenediamine and 4-bromobenzaldehyde are dissolved in ethanol.

- Catalyst : Concentrated HCl (2 drops)

- Conditions : Microwave irradiation at 150°C for 10 minutes.

Advantages :

- 12-fold reduction in reaction time compared to conventional heating.

- Energy-efficient and amenable to parallel synthesis.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different preparation routes:

Critical Observations :

- Microwave Synthesis offers the best balance of speed and yield for industrial applications.

- Solid-Phase Methods are preferred for pharmaceutical-grade material despite higher costs.

- Aqueous Boric Acid is ideal for academic labs prioritizing sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole can undergo various chemical reactions, including:

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

-

Oxidation and Reduction

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural features of 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole are compared below with analogous benzimidazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Functional Group Variations

- Halogen Substitutions: The bromine atom in 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole contributes to halogen bonding, which can enhance interactions with biological targets . The trifluoromethyl group in 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole () introduces strong electron-withdrawing effects and lipophilicity, likely improving metabolic stability .

- Polar Functional Groups: The carboxylic acid and amino groups in 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () enhance solubility and enable ionic interactions, making it suitable for aqueous environments .

Alkyl and Ether Chains :

- The butoxy group in 2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole () increases lipophilicity and may improve blood-brain barrier penetration .

Biological Activity

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H9BrClN2

- CAS Number : 946386-78-3

- Molecular Weight : 295.58 g/mol

The compound features a benzimidazole core, which is known for its pharmacological versatility, combined with a bromophenyl and a chloro substituent that may enhance its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole have shown effectiveness against various bacterial strains:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively, positioning it as a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | <10 |

| HCT116 (colon cancer) | <10 |

| HePG2 (liver cancer) | <10 |

These findings indicate that 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole may possess similar anticancer properties, warranting further investigation into its mechanisms of action against specific tumor types .

The biological activity of 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Compounds in this class often interfere with DNA replication processes, which is crucial for the proliferation of cancer cells.

- Apoptosis Induction : The ability to trigger programmed cell death pathways has been observed in various studies, enhancing the therapeutic potential against cancer .

- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis and fatty acid metabolism, leading to bacterial cell death .

Study on Anticancer Activity

A study evaluating the anticancer effects of benzimidazole derivatives found that compounds with similar structures to 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole exhibited potent activity against multiple cancer cell lines. The most effective derivatives showed IC50 values lower than 10 µM across various tested lines .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, researchers tested several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results confirmed that these compounds displayed strong antibacterial activity, often outperforming conventional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization of intermediates such as substituted benzamide hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Alternative routes include Ullmann coupling reactions between 9-phenyl-9H,9′H-3,3′-bicarbazole and brominated benzimidazole precursors under palladium catalysis, which require inert atmospheres and anhydrous solvents (e.g., toluene or DMF) . Optimizing stoichiometry, reaction time, and catalyst loading (e.g., Pd(PPh₃)₄) improves yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm the molecular structure of this compound?

- Methodological Answer : SCXRD analysis involves growing high-quality crystals via slow evaporation of a solvent (e.g., dichloromethane/ethanol mixtures). Data collection using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K provides precise bond lengths and angles . Structural refinement using SHELXL (within the SHELX suite) resolves disorder and thermal parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as low refinement reliability or ambiguous electron density maps?

- Methodological Answer : Contradictions often arise from crystal twinning, poor diffraction quality, or disordered solvent molecules. Strategies include:

- Re-crystallization with alternative solvents (e.g., acetonitrile instead of DCM) to improve crystal packing .

- Using SQUEEZE (in PLATON) to model disordered regions .

- Cross-validating with spectroscopic data (e.g., ¹H/¹³C NMR) to confirm bond connectivity .

- Adjusting SHELXL refinement parameters (e.g., ISOR restraints for anisotropic displacement) .

Q. What role does 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole play in exciplex co-host systems for organic light-emitting diodes (OLEDs)?

- Methodological Answer : The compound acts as an electron-transport material in phosphorescent OLEDs due to its high triplet energy and balanced carrier mobility. In Ullmann-derived host materials (e.g., BPhCz-pimi), it reduces efficiency roll-off (<1% at 10,000 cd m⁻²) by forming stable exciplex states with bicarbazole donors. Device fabrication involves vacuum deposition at 10⁻⁶ Torr, with layer thicknesses optimized via atomic force microscopy (AFM) .

Q. How can researchers evaluate the pharmacological activity of this compound against kinase targets or microbial pathogens?

- Methodological Answer :

- Kinase inhibition : Perform ATP-competitive binding assays using recombinant kinases (e.g., EGFR or CDK2) with fluorescence polarization (FP) readouts. IC₅₀ values are calculated using dose-response curves (0.1–100 μM) .

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.